molecular formula C16H14FNO3 B6378941 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol CAS No. 1261898-70-7

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol

Cat. No.: B6378941
CAS No.: 1261898-70-7
M. Wt: 287.28 g/mol
InChI Key: JQXYGECKSTVRKC-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is an organic compound with a complex structure that includes both fluorine and carbamoyl functional groups

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-16(21)13-6-5-10(7-14(13)17)11-3-4-12(9-19)15(20)8-11/h3-9,20H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXYGECKSTVRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685349
Record name N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-70-7
Record name N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of 4-(ethylcarbamoyl)-3-fluorophenylboronic acid with appropriate reagents to introduce the formyl and phenol groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium methoxide (NaOCH₃).

Major Products

    Oxidation: 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-carboxyphenol.

    Reduction: 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxyphenol.

    Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 5-[4-(Ethylcarbamoyl)-3-methoxyphenyl]-2-formylphenol.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is unique due to the presence of both formyl and phenol groups, which can participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Formyl Group : Imparts reactivity.
  • Phenolic Group : Contributes to biological interactions.
  • Ethylcarbamoyl Group : Enhances solubility and potential binding to biological targets.
  • Fluorophenyl Group : May influence lipophilicity and receptor interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with biological molecules, enhancing binding affinity.
  • Hydrophobic Interactions : The fluorophenyl group may facilitate hydrophobic interactions with target proteins, influencing their activity.
  • Enzyme Modulation : Potential interaction with enzymes and receptors, leading to modulation of various biological pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated significant inhibition of cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in modulating inflammatory responses .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : Treatment with varying concentrations of the compound followed by MTT assays to measure cell viability.
    • Results : Significant reduction in cell viability was observed, particularly at higher concentrations (IC50 values ranged from 10 to 20 µM across different cell lines).
  • Inflammation Model in Rodents :
    • Objective : To evaluate the anti-inflammatory effects in vivo.
    • Methodology : Administration of the compound in a rodent model of inflammation induced by lipopolysaccharide (LPS).
    • Results : Marked decrease in inflammatory markers (TNF-alpha and IL-6) was noted, indicating effective modulation of the inflammatory response .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses unique biological properties due to its specific functional groups. For instance:

CompoundKey Functional GroupsBiological Activity
Compound AFormyl, HydroxyModerate anticancer
Compound BCarbamoyl, FluoroStrong anti-inflammatory
This compoundFormyl, Carbamoyl, FluoroStrong anticancer & anti-inflammatory

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